butane-1,4-disulfonic acid (2S)-2-amino-4-({[5-(6-amino-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl}(methyl)sulfaniumyl)butanoate 4-sulfobutane-1-sulfonate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SAMe-1,4-Butanedisulfonate typically involves the reaction of S-Adenosyl-L-methionine with 1,4-butanedisulfonic acid. The reaction is carried out under controlled conditions to ensure the stability and purity of the final product . The process involves the use of solvents and reagents that facilitate the formation of the desired compound while minimizing the formation of by-products.
Industrial Production Methods
Industrial production of SAMe-1,4-Butanedisulfonate involves large-scale synthesis using optimized reaction conditions to achieve high yield and purity. The process includes steps such as purification, crystallization, and drying to obtain the final product in a solid form . The compound is then packaged and stored under inert conditions to maintain its stability.
Chemical Reactions Analysis
Types of Reactions
SAMe-1,4-Butanedisulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonate groups to sulfides.
Substitution: Nucleophilic substitution reactions can replace the sulfonate groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of SAMe-1,4-Butanedisulfonate. These products have various applications in chemical synthesis and pharmaceutical research .
Scientific Research Applications
SAMe-1,4-Butanedisulfonate has a wide range of scientific research applications, including:
Chemistry: Used as a methyl donor in various chemical reactions and synthesis processes.
Medicine: Investigated for its potential in treating major depressive disorder, liver disorders, and osteoarthritis.
Industry: Used in the production of pharmaceuticals and dietary supplements due to its biochemical properties.
Mechanism of Action
SAMe-1,4-Butanedisulfonate exerts its effects by donating a one-carbon methyl group in a process called transmethylation. This process is essential for the synthesis of neurotransmitters, phospholipids, and other biomolecules . The compound increases the central turnover rate of dopamine and serotonin, which are crucial for mood regulation and cognitive function . It also plays a role in maintaining the phospholipid layer in cell membranes, which is vital for cellular integrity and function .
Comparison with Similar Compounds
SAMe-1,4-Butanedisulfonate is unique compared to other similar compounds due to its specific biochemical properties and applications. Similar compounds include:
S-Adenosyl-L-methionine: The parent compound, involved in similar biochemical processes but without the added stability provided by the butanedisulfonate group.
S-Adenosyl-L-homocysteine: A related compound involved in the transmethylation cycle but with different biochemical roles and applications.
S-Adenosyl-L-methionine p-toluenesulfonate: Another derivative with similar applications but different stability and solubility properties.
SAMe-1,4-Butanedisulfonate stands out due to its enhanced stability and solubility, making it more suitable for certain pharmaceutical and industrial applications .
Biological Activity
Butane-1,4-disulfonic acid (2S)-2-amino-4-({[5-(6-amino-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl}(methyl)sulfaniumyl)butanoate 4-sulfobutane-1-sulfonate is a complex organic compound notable for its unique structural features, including multiple sulfonic acid and amino groups. This compound exhibits significant biological activity, making it relevant in various biochemical applications.
Chemical Structure and Properties
The molecular formula of this compound is C15H24N6O11S3, with a molecular weight of approximately 616.68 g/mol. Its structure includes:
- Butane Backbone : Provides a hydrophobic core.
- Sulfonic Acid Groups : Enhances solubility and reactivity.
- Amino Groups : Contributes to biological activity through interactions with biomolecules.
The compound's high polarity and solubility in water facilitate its use in biochemical applications, including drug formulation and as a biochemical reagent.
The biological activity of butane-1,4-disulfonic acid can be attributed to several mechanisms:
- Antimicrobial Activity : Research indicates that compounds with sulfonic acid groups often exhibit antimicrobial properties. The presence of multiple sulfonate groups enhances the compound's ability to disrupt microbial membranes, leading to cell lysis and death.
- Antiviral Properties : The purine derivative within the compound suggests potential antiviral activity. Compounds similar to those containing purine structures have been shown to inhibit viral replication by interfering with nucleic acid synthesis.
- Chelation Properties : The dual sulfonate groups may allow the compound to act as a chelating agent, binding metal ions and potentially affecting enzyme activity that relies on these metals.
Case Studies
Several studies have explored the biological activities of related compounds:
- A study on Ademetionine butanedisulfonate , a structurally similar compound, demonstrated anti-inflammatory effects and its utility in treating chronic liver disease . This suggests potential therapeutic applications for butane-1,4-disulfonic acid in similar contexts.
- Research on sulfonated compounds has shown their effectiveness against various bacterial strains, including both gram-positive and gram-negative bacteria. For instance, sulfonated derivatives have been tested against Staphylococcus aureus and Escherichia coli, showing significant inhibition zones .
Comparative Analysis
To better understand the uniqueness of butane-1,4-disulfonic acid, we can compare it with other related compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
1,4-Butanedisulfonic Acid Disodium Salt | C₄H₈Na₂O₆S₂ | Used to alleviate herbicide toxicity |
2-Aminoethanesulfonic Acid | C₂H₇NO₃S | Commonly used as a buffering agent |
Butane-1,3-disulfonic Acid | C₄H₈O₆S₂ | Contains sulfonic groups at different positions |
The symmetrical structure of butane-1,4-disulfonic acid with dual sulfonate groups enhances its solubility and reactivity compared to other sulfonated compounds.
Properties
Molecular Formula |
C23H41N6O17S5- |
---|---|
Molecular Weight |
833.9 g/mol |
IUPAC Name |
(2S)-2-amino-4-[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-methylsulfonio]butanoate;butane-1,4-disulfonic acid;4-sulfobutane-1-sulfonate |
InChI |
InChI=1S/C15H22N6O5S.2C4H10O6S2/c1-27(3-2-7(16)15(24)25)4-8-10(22)11(23)14(26-8)21-6-20-9-12(17)18-5-19-13(9)21;2*5-11(6,7)3-1-2-4-12(8,9)10/h5-8,10-11,14,22-23H,2-4,16H2,1H3,(H2-,17,18,19,24,25);2*1-4H2,(H,5,6,7)(H,8,9,10)/p-1/t7-,8?,10?,11?,14?,27?;;/m0../s1 |
InChI Key |
PVCDYZJGZPCASW-WNHDQQIXSA-M |
Isomeric SMILES |
C[S+](CC[C@@H](C(=O)[O-])N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O.C(CCS(=O)(=O)O)CS(=O)(=O)O.C(CCS(=O)(=O)[O-])CS(=O)(=O)O |
Canonical SMILES |
C[S+](CCC(C(=O)[O-])N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O.C(CCS(=O)(=O)O)CS(=O)(=O)O.C(CCS(=O)(=O)[O-])CS(=O)(=O)O |
Origin of Product |
United States |
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